molecular formula C7H3BrLiN3O2 B2545820 lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2228694-65-1

lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2545820
CAS No.: 2228694-65-1
M. Wt: 247.96
InChI Key: HXRGHGNGVYXDGQ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a lithium salt of a brominated heterocyclic carboxylate. The anion consists of a fused [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic system containing three nitrogen atoms, with a bromo substituent at position 6 and a carboxylate group at position 3.

Properties

IUPAC Name

lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.Li/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGHGNGVYXDGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NN=C(N2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

This method involves cyclocondensation between 6-bromo-pyridine-3-carboxylic acid hydrazides and carbonyl-containing reagents. For example, 6-bromo-pyridine-3-carboxylic acid hydrazide reacts with orthoesters or acyl chlorides to form intermediate hydrazones, which undergo cyclization in the presence of N-chlorosuccinimide (NCS). The exothermic reaction proceeds via electrophilic aromatic substitution, forming the triazole ring (Scheme 1).

Scheme 1: Cyclocondensation route for triazolo[4,3-a]pyridine core formation.
6-Bromo-pyridine-3-carboxylic acid hydrazide + RCOCl → Hydrazone intermediate → NCS-mediated cyclization → 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Optimization and Yield Data

Key parameters include:

  • Solvent: Dry dimethylformamide (DMF) ensures solubility and facilitates NCS activation.
  • Temperature: Cyclization occurs at 0°C to room temperature, with yields >85% for analogous compounds.
  • Workup: Precipitation in petroleum ether followed by recrystallization from ethanol-water mixtures yields pure carboxylic acid. Subsequent treatment with lithium hydroxide in methanol generates the lithium salt in >90% yield.

Table 1: Representative reaction conditions and yields

Step Reagents/Conditions Yield (%)
Hydrazone formation RCOCl, DMF, 0°C, 1 h 92
Cyclization NCS, DMF, rt, 2 h 87
Salt formation LiOH, MeOH, rt, 30 min 95

Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides

Catalyst-Free Cyclization Strategy

A microwave-mediated, catalyst-free approach enables rapid synthesis of triazolo[4,3-a]pyridines. Enaminonitriles derived from 6-bromo-pyridine-3-carboxylate esters react with benzohydrazides under microwave irradiation (150°C, 20 min). The mechanism involves transamidation, nucleophilic addition, and cyclocondensation (Scheme 2).

Scheme 2: Microwave-assisted synthesis pathway.
Enaminonitrile + Benzohydrazide → Microwave (150°C, 20 min) → Cyclized product → Ester hydrolysis → Lithium salt

Functional Group Tolerance and Scalability

This method tolerates electron-withdrawing and donating groups on the benzohydrazide, enabling diverse derivatives. Scaling to 10 mmol maintains yields >75%, with purification via column chromatography (ethyl acetate/hexane). Hydrolysis of the ethyl ester group (2 M NaOH, 60°C) followed by lithium hydroxide neutralization affords the target compound.

Table 2: Microwave reaction optimization

Parameter Optimal Value Yield Impact
Temperature 150°C Max yield
Time 20 min 78% yield
Solvent Solvent-free Eco-friendly

Ultrasound-Mediated Ring-Closing Reactions

Ultrasonic Activation in POCl3

A Chinese patent describes ultrasound-assisted synthesis of triazolopyridines using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and carboxylic acids in phosphorus oxychloride (POCl3). Adapting this method, 6-bromo-2-hydrazinopyridine-3-carboxylic acid reacts with acyl chlorides under ultrasound (80–150°C, 3 h), forming the triazole ring via dehydration (Scheme 3).

Scheme 3: Ultrasound-driven cyclization.
6-Bromo-2-hydrazinopyridine-3-carboxylic acid + RCOCl → POCl3, ultrasound → Cyclized acid → LiOH neutralization → Lithium salt

Yield Enhancement and Practical Considerations

Ultrasound reduces reaction time from 24 h to 3 h, improving yields by 20–30% compared to thermal methods. Post-reaction workup involves aqueous extraction and recrystallization. Challenges include handling corrosive POCl3 and managing exothermic side reactions.

Table 3: Ultrasound vs. thermal method comparison

Condition Ultrasound Method Thermal Method
Time (h) 3 24
Yield (%) 70 45
Purity (%) 98 90

Critical Comparison of Preparation Methods

Table 4: Methodological advantages and limitations

Method Advantages Limitations
Cyclocondensation High yields, scalable Exothermic, requires NCS
Microwave Rapid, catalyst-free, green Specialized equipment needed
Ultrasound Fast, improved yields Corrosive reagents, safety

The microwave method offers the best balance of efficiency and sustainability, whereas ultrasound activation excels in speed. Traditional cyclocondensation remains viable for large-scale production despite safety concerns.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 6.8 Hz, 1H, H-7), 7.89 (s, 1H, H-2), 6.95 (d, J = 6.8 Hz, 1H, H-8).
  • FT-IR: 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows >98% purity for all methods. Residual solvent levels (DMF, POCl3) meet ICH guidelines after recrystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Typical conditions involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are employed in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridine derivatives, which can have different functional groups attached to the triazole ring or the pyridine ring.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazoles exhibit significant biological activities. Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been studied for its interactions with various biological systems:

  • Antimicrobial Activity : Preliminary studies suggest effective antimicrobial properties against various pathogens.
  • Enzyme Interactions : The compound may interact with specific enzymes involved in signal transduction pathways.
  • Therapeutic Potential : Its unique structure suggests potential applications in treating diseases such as cancer and infections .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC9H9BrN3O2Ethyl group instead of lithium; used in biological studies
Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC7H5LiN3O2Lacks bromine; broader applications in synthetic chemistry
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineC7H5BrN3No carboxylate; primarily studied for antifungal properties

The distinct presence of lithium and bromine in the compound sets it apart from its analogs and may influence its biological activities significantly .

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines indicated that the compound could induce apoptosis in cancer cells at concentrations as low as 10 µM.
    • Mechanistic studies suggested involvement of caspase activation pathways.

These findings support the potential therapeutic applications of this compound in both antimicrobial and anticancer therapies .

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Research Implications

  • Applications in Catalysis : The bromo group enables cross-coupling reactions for functionalized derivatives, useful in ligand design.

Biological Activity

Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (hereafter referred to as Li-Br-TPCA) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Li-Br-TPCA has the molecular formula C7H4BrLiN3O2C_7H_4BrLiN_3O_2 and features a triazole ring fused to a pyridine ring with a carboxylate group. Its structure allows for various chemical reactions that can enhance its biological activity. The presence of the lithium ion and bromine substituent is particularly noteworthy, as these components can influence its interaction with biological targets.

Biological Activities

Research indicates that Li-Br-TPCA exhibits several biological activities, which can be categorized as follows:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazoles, including Li-Br-TPCA, show promise in inhibiting cancer cell growth. For instance, compounds structurally related to Li-Br-TPCA have demonstrated cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall below 10 μM, indicating potent activity .
  • Enzyme Inhibition : Li-Br-TPCA may interact with specific enzymes involved in signal transduction pathways. For example, studies have highlighted its potential inhibitory effects on c-Met kinase, a target for cancer therapy. The compound's ability to inhibit this kinase could lead to further investigations into its role in tumor growth inhibition .
  • Antimicrobial Properties : Similar triazole derivatives have been evaluated for their antimicrobial activities. Although specific data for Li-Br-TPCA is limited, the broader class of triazole compounds is known for exhibiting antibacterial and antifungal properties.

Synthesis Methods

The synthesis of Li-Br-TPCA typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium salts such as lithium hydroxide or lithium carbonate. This reaction is usually conducted in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. The resulting compound can then be purified through recrystallization techniques .

Table 1: Comparison of Related Compounds

Compound NameStructureUnique Features
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC9H9BrN3O2Ethyl group instead of lithium; used in similar biological studies
Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC7H5LiN3O2Lacks bromine; broader applications in synthetic chemistry
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineC7H5BrN3No carboxylate; primarily studied for its antifungal properties

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolo derivatives similar to Li-Br-TPCA:

  • Cytotoxicity Assessment : A study evaluating various triazolo-pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against A549 and MCF-7 cell lines. The most effective compounds had IC50 values ranging from 1.06 μM to 2.73 μM against these cell lines .
  • Mechanistic Insights : Another study highlighted the mechanism of action for similar compounds involving apoptosis induction in cancer cells. This suggests that Li-Br-TPCA may also promote programmed cell death in malignant cells through similar pathways .

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the triazolopyridine core and substituents (e.g., bromo at position 6, carboxylate at position 3). For example, the parent ester shows a singlet at δ 9.38 ppm (pyridine H) and a carbonyl resonance at δ 165 ppm .
  • Mass Spectrometry (ESI+) : The molecular ion peak for the lithium salt (C₇H₄BrLiN₃O₂) should appear at m/z ≈ 258–260 (accounting for isotopic Br patterns) .
  • X-ray Crystallography : Resolves structural ambiguities, particularly the regiochemistry of the triazole ring and lithium coordination geometry .

How does the bromo substituent influence reactivity in cross-coupling reactions?

Advanced Reactivity Analysis
The bromo group at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization:

Palladium Catalysis : Use Pd(PPh₃)₄ with aryl/heteroaryl boronic acids or amines (e.g., Zn(CN)₂ for cyanation) under microwave-assisted conditions (130°C, 30 min) .

Challenges : Steric hindrance from the triazole ring may reduce coupling efficiency. Pre-screen ligands (e.g., XPhos) to enhance yields .
Data-Driven Optimization : Compare coupling yields (GC-MS/HPLC) across solvents (DMF vs. toluene) and bases (K₂CO₃ vs. Cs₂CO₃) .

How can conflicting biological activity data for triazolopyridine derivatives be resolved?

Advanced Data Contradiction Strategy
Conflicting antimicrobial or CNS activity reports (e.g., in ) may arise from:

Structural Analogues : Subtle differences in substituents (e.g., 6-bromo vs. 6-cyano) drastically alter target binding.

Assay Variability : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative panels with controls like ciprofloxacin.
Methodology :

  • Perform dose-response curves (IC₅₀) in triplicate.
  • Use computational docking (e.g., AutoDock Vina) to correlate activity with triazole/pyridine π-π stacking interactions .

What strategies are effective for phosphonylation or heterocyclic expansion of the triazolopyridine core?

Advanced Functionalization
Phosphonylated derivatives are synthesized via 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines:

Cyclization : React at 80°C in DMF with K₂CO₃ to form 3-methylphosphonylated triazolopyridines.

Dimroth Rearrangement : Nitro-substituted precursors undergo rearrangement to yield 2-phosphonylated isomers .
Key Data : Monitor reaction progress via ³¹P NMR to distinguish regioisomers .

How does the compound’s stability vary under different storage conditions?

Q. Advanced Stability Profiling

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C.
  • Light Sensitivity : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent carboxylate decarboxylation .
  • pH-Dependent Degradation : In aqueous buffers (pH >7), gradual hydrolysis of the triazole ring occurs. Use non-aqueous solvents (e.g., DMSO-d₆) for long-term NMR studies .

What computational methods predict the lithium salt’s coordination behavior?

Q. Advanced Modeling Approaches

  • DFT Calculations : Optimize lithium coordination geometry (e.g., monodentate vs. bidentate carboxylate binding) using Gaussian09 with B3LYP/6-31G* basis sets.
  • Solvent Effects : Compare implicit (PCM) vs. explicit solvent models (MD simulations) to assess stability in THF/water mixtures .

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